methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.11471265 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Reactions and Derivatives
Studies have investigated reactions involving structurally similar indole derivatives, leading to the formation of products with potential applicability in diverse fields such as synthetic chemistry and materials science. For example, the reaction of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with nucleophilic reagents resulted in the substitution of the methylthio or the indolylthio group, producing thieno-[3, 2-b] indole derivatives (S. Kisaki, Y. Tominaga, Y. Matsuda, & G. Kobayashi, 1974). These derivatives are of interest due to their unique structural and electronic properties.
Herbicidal Activity
The synthesis of compounds containing the 2-cyanoacrylic motif, similar to the core structure of the compound , has shown promising herbicidal activities. Specifically, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated effective herbicidal inhibition of photosystem II electron transport, indicating the potential of these compounds in developing new herbicide classes (Qingmin Wang, Heng Li, Yong-hong Li, & Run-qiu Huang, 2004).
Solar Cell Applications
In the field of renewable energy, novel organic sensitizers for solar cells have been developed using core structures related to this compound. These sensitizers, when anchored onto TiO2 films, demonstrated high incident photon to current conversion efficiency, showcasing the potential for improving solar cell efficiency through molecular engineering (Sanghoon Kim et al., 2006).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of pyrimidine derivatives through the reaction of ketene dithioacetals with amides has highlighted the versatility of compounds related to methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate in synthesizing polyfunctionalized pyrimidines. These compounds hold promise for applications in pharmaceuticals and agrochemicals (S. Kohra, Y. Tominaga, & A. Hosomi, 1988).
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-5-propan-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12(2)18-9-16(21(26)27-3)20(28-18)24-19(25)13(10-22)8-14-11-23-17-7-5-4-6-15(14)17/h4-9,11-12,23H,1-3H3,(H,24,25)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSPUSGHSWQDLF-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(S1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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